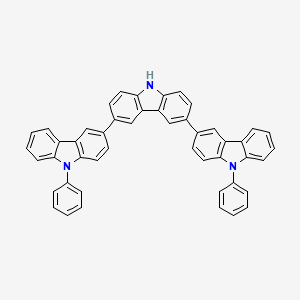
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole
Overview
Description
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole is a complex organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their stability and unique electronic properties This particular compound is characterized by the presence of two 9-phenylcarbazol-3-yl groups attached to a central carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 9-phenylcarbazole: This can be achieved through the Suzuki coupling reaction between 9-bromo-carbazole and phenylboronic acid in the presence of a palladium catalyst.
Attachment of 9-phenylcarbazole to the central carbazole core: This step involves the use of a coupling reaction, such as the Buchwald-Hartwig amination, to attach the 9-phenylcarbazole groups to the 3,6-positions of the central carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or silver oxide, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced carbazole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carbazole-2,3-dione and other oxidized derivatives.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole has a wide range of applications in scientific research:
Optoelectronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-transport properties.
Photovoltaics: Employed in organic solar cells as a donor material to enhance efficiency.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Mechanism of Action
The mechanism by which 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole exerts its effects is primarily related to its electronic properties. The compound can efficiently transport electrons and holes, making it suitable for use in optoelectronic devices. Its molecular structure allows for the separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating efficient charge transfer.
Comparison with Similar Compounds
Similar Compounds
3,6-bis(9-carbazolyl)-9H-carbazole: Similar structure but lacks the phenyl groups.
3,6-bis(3-carbazolyl)-9H-carbazole: Similar structure but with different substitution patterns.
Uniqueness
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole is unique due to the presence of phenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in optoelectronics and OLEDs, where high efficiency and stability are crucial.
Properties
IUPAC Name |
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-37(45)41-29-33(21-25-47(41)50)31-19-23-43-39(27-31)40-28-32(20-24-44(40)49-43)34-22-26-48-42(30-34)38-16-8-10-18-46(38)51(48)36-13-5-2-6-14-36/h1-30,49H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNXOCRGAXKSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B2882056.png)
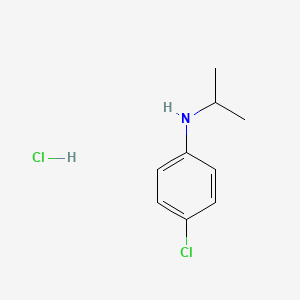
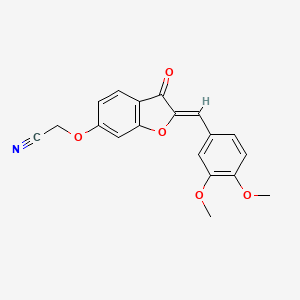
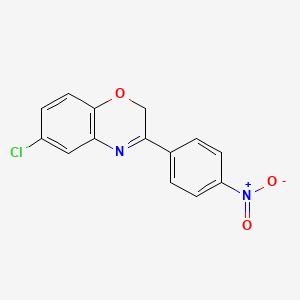
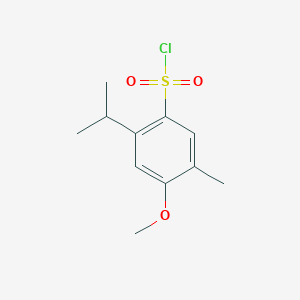
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)
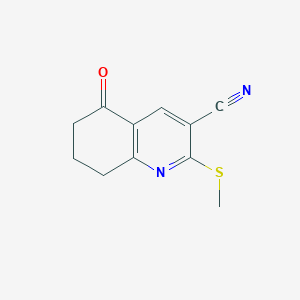
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)
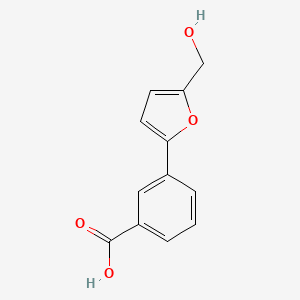
![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)
![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B2882074.png)
![2-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2882075.png)
